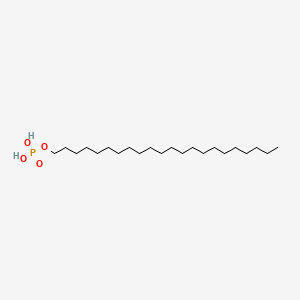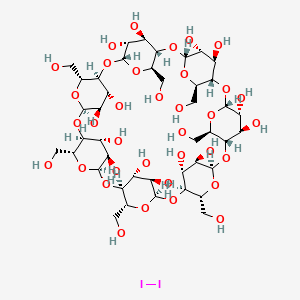
Dihydroxymaleic anhydride bis(hydrocinnamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxymaleic anhydride bis(hydrocinnamate) is a chemical compound with the molecular formula C22H18O7 It is derived from maleic anhydride and hydrocinnamic acid, and it features two hydroxyl groups and two hydrocinnamate groups attached to the maleic anhydride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(hydrocinnamate) typically involves the reaction of maleic anhydride with hydrocinnamic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent. The process involves the formation of an intermediate, which is then converted to the final product through a series of steps, including esterification and cyclization.
Industrial Production Methods
Industrial production of dihydroxymaleic anhydride bis(hydrocinnamate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxymaleic anhydride bis(hydrocinnamate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydrocinnamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dihydroxymaleic anhydride bis(hydrocinnamate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of dihydroxymaleic anhydride bis(hydrocinnamate) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydrocinnamate moieties play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Anhydride: A precursor to dihydroxymaleic anhydride bis(hydrocinnamate) with similar chemical properties.
Hydrocinnamic Acid: Another precursor with distinct biological activities.
3,4-Disubstituted Maleimides: Compounds with similar structural features and biological activities.
Uniqueness
Dihydroxymaleic anhydride bis(hydrocinnamate) is unique due to the presence of both hydroxyl and hydrocinnamate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5837-67-2 |
|---|---|
Molekularformel |
C22H18O7 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[2,5-dioxo-4-(3-phenylpropanoyloxy)furan-3-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C22H18O7/c23-17(13-11-15-7-3-1-4-8-15)27-19-20(22(26)29-21(19)25)28-18(24)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
CIMLPWNHKBNSGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)OC2=C(C(=O)OC2=O)OC(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


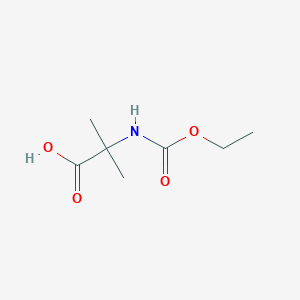
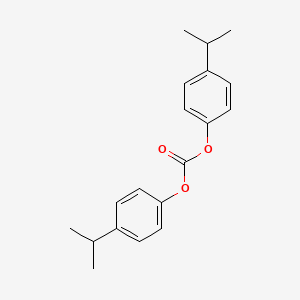
![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)

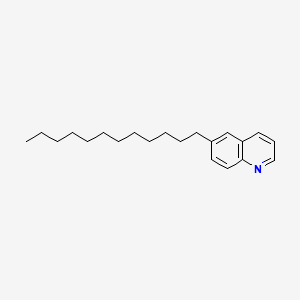

![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
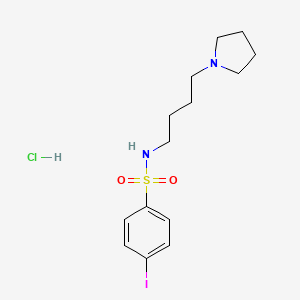
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
